molecular formula C20H17FN6O2 B10993161 [5-fluoro-2-(1H-tetrazol-1-yl)phenyl](8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

[5-fluoro-2-(1H-tetrazol-1-yl)phenyl](8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B10993161
M. Wt: 392.4 g/mol
InChI Key: ZBXPZBBBEWUMHG-UHFFFAOYSA-N
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Description

5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a fluorinated phenyl ring, a tetrazole moiety, and a methanone bridge connecting to a tetrahydropyridoindole structure. These structural elements contribute to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the fluorinated phenyl ring:

    Tetrazole formation: The tetrazole moiety can be synthesized via cycloaddition reactions involving azides and nitriles.

    Methanone bridge formation: This step involves the coupling of the fluorinated phenyl ring with the tetrahydropyridoindole structure through a methanone linkage.

    Final assembly: The final compound is obtained by combining the intermediate products under specific reaction conditions, such as controlled temperature and pH.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing catalysts and advanced purification techniques.

Chemical Reactions Analysis

5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The tetrazole moiety can participate in cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone can be compared with other similar compounds, such as:

    5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone: This compound lacks the methoxy group, which may affect its reactivity and biological activity.

    5-chloro-2-(1H-tetrazol-1-yl)phenylmethanone: The substitution of fluorine with chlorine can lead to differences in chemical properties and reactivity.

    5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and interactions with biological targets.

Properties

Molecular Formula

C20H17FN6O2

Molecular Weight

392.4 g/mol

IUPAC Name

[5-fluoro-2-(tetrazol-1-yl)phenyl]-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C20H17FN6O2/c1-29-13-3-4-17-14(9-13)16-10-26(7-6-18(16)23-17)20(28)15-8-12(21)2-5-19(15)27-11-22-24-25-27/h2-5,8-9,11,23H,6-7,10H2,1H3

InChI Key

ZBXPZBBBEWUMHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=C(C=CC(=C4)F)N5C=NN=N5

Origin of Product

United States

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